Butyl-a-D-glucopyranoside
Overview
Description
Butyl α-D-glucopyranoside is a versatile carbohydrate derivative extensively employed in the field of biomedicine . It functions as a non-ionic surfactant and holds significant importance for its role in enhancing solubility and stability in drug formulations .
Synthesis Analysis
The synthesis of Butyl-a-D-glucopyranoside involves glycosidation of D-glucose with n-butanol . This yields n-butyl a-D-glucopyranoside and n-butyl b-D-glucopyranoside, which are then converted to their corresponding acetates . The glucopyranosides are treated with benzaldehyde to provide 4,6-O-benzylidene derivatives . Finally, reaction of these compounds with acetic anhydride in dry pyridine gives diacetates .Molecular Structure Analysis
The molecular formula of Butyl-a-D-glucopyranoside is C10H20O6 . Its average mass is 236.262 Da and its monoisotopic mass is 236.125992 Da .Chemical Reactions Analysis
The chemical reactions involving Butyl-a-D-glucopyranoside are similar to those involving other glucopyranosides. They involve nucleophilic substitution at the same center . The acid-catalyzed hydrolysis of glycopyranosides, the hydrolysis of simple glucopyranosides by glucosidases, and the hydrolysis of N-acetylglucosamine oligosaccharides by lysozyme are all formally similar reactions .Physical And Chemical Properties Analysis
Butyl-a-D-glucopyranoside has a molecular weight of 236.27 . It is a compound with the IUPAC name butyl alpha-D-glucopyranoside .Scientific Research Applications
1. Surfactant Production
- Results or Outcomes: The synthesized Butyl-α-D-glucopyranoside exhibited typical surfactant behavior with a critical micellar concentration of 4.0–4.5 mM. Its properties compared well with those of the related octyl-α-D-glucoside .
2. Antimicrobial Applications
- Methods of Application: The glucosidation of D-glucose with n-butanol yields n-butyl α-D-glucopyranoside, which can be converted to corresponding acetates. These glucopyranosides can then be treated with benzaldehyde to provide 4,6-O-benzylidene derivatives. Finally, these compounds can be reacted with acetic anhydride in dry pyridine to give diacetates .
- Results or Outcomes: The synthesized n-butyl glucopyranoside derivatives showed moderate antimicrobial functionalities when tested against ten human pathogenic bacteria and seven fungi .
3. Drug Delivery Systems
- Results or Outcomes: The use of Butyl-α-D-glucopyranoside in drug delivery systems has been shown to enhance the therapeutic potential of drugs, making it invaluable in the treatment of numerous ailments, including cancer, diabetes, and neurodegenerative disorders .
5. Enzymatic α-Glucosylation
- Application Summary: Butyl-α-D-glucopyranoside can be produced through enzymatic α-glucosylation of a tertiary alcohol (tert-butyl alcohol). This process is catalyzed by cyclodextrin glucanotransferases (CGTases) from Thermoanaerobacter sp. and Thermoanaerobacterium thermosulfurigenes EM1 .
- Methods of Application: The glucosylation process involves using partially hydrolyzed starch as a glucose donor. The yield of transglucosylation was approximately 44% (13 g/L of tert-butyl-α-D-glucoside and 4 g/L of tert-butyl-α-D-maltoside) .
- Results or Outcomes: The synthesized tert-butyl-α-D-glucoside exhibited the typical surfactant behavior (critical micellar concentration, 4.0–4.5 mM) and its properties compared well with those of the related octyl-α-D-glucoside .
6. Thermostability Enhancement
- Application Summary: Butyl-α-D-glucopyranoside is used in the enhancement of thermostability and catalytic activity of a metagenome-derived β-glucosidase of Bgl1D .
- Methods of Application: Protein engineering using directed evolution of a metagenome-derived β-glucosidase of Bgl1D was performed to identify enzymes with improved activity and thermostability .
- Results or Outcomes: An interesting mutant Bgl1D187 protein containing five amino acid substitutions showed catalytic efficiency (kcat/Km of 561.72 mM−1 s−1) toward ρ-nitrophenyl-β-D-glucopyranoside (ρNPG) that increased by 23-fold, half-life of inactivation by 10-fold, and further retained transglycosidation activity at 50 °C as compared with the wild-type Bgl1D protein .
Safety And Hazards
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-butoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O6/c1-2-3-4-15-10-9(14)8(13)7(12)6(5-11)16-10/h6-14H,2-5H2,1H3/t6-,7-,8+,9-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZANQLIRVMZFOS-SPFKKGSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl-a-D-glucopyranoside |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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